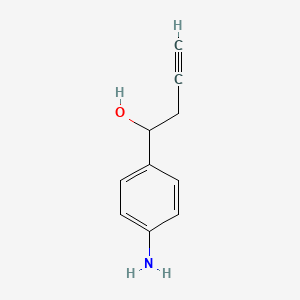

1-(4-Aminophenyl)-3-butyn-1-ol

Description

Significance of Aminophenyl Butynols as Key Organic Synthons in Academic Discovery

Aminophenyl butynols, as a class of compounds, are recognized for their utility as versatile intermediates in the synthesis of a wide array of organic molecules. The presence of both an amino group and a butynol (B8639501) functionality allows for sequential or orthogonal chemical modifications. The amino group can be readily transformed into a variety of other functional groups or used as a handle for attaching the molecule to a larger scaffold.

Propargylamines, which share a structural motif with aminophenyl butynols, are considered valuable building blocks for the synthesis of nitrogen-containing compounds. acs.orgphytojournal.com Their applications are extensive, ranging from the preparation of pharmaceuticals to the construction of complex heterocyclic systems like pyrroles and pyridines. kcl.ac.uk The A³ coupling reaction, a three-component reaction of an aldehyde, an amine, and an alkyne, is a prominent method for synthesizing propargylamines, highlighting the importance of the core structure present in 1-(4-Aminophenyl)-3-butyn-1-ol. phytojournal.com

The alkyne and alcohol functionalities within the butynol side chain offer further avenues for chemical elaboration. The terminal alkyne can participate in a host of reactions, including the well-established Sonogashira coupling, click chemistry, and various cyclization reactions. nih.gov The propargylic alcohol moiety is also a key functional group, enabling access to chiral allenes and other valuable synthetic intermediates. ucl.ac.uk The chemoselective oxidation of propargylic alcohols to the corresponding α,β-acetylenic carbonyl compounds is a critical transformation in organic synthesis, providing precursors for numerous bioactive molecules. d-nb.info

Historical Development and Current Trends in Aryl-Substituted Alkynol Chemistry Research

The chemistry of aryl-substituted alkynols is deeply rooted in the development of carbon-carbon bond-forming reactions. A pivotal moment in this history was the advent of the Sonogashira coupling reaction in 1975. libretexts.orgwikipedia.orggold-chemistry.org This palladium and copper co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides revolutionized the synthesis of arylalkynes and conjugated enynes by allowing the reactions to proceed under mild conditions. libretexts.orgwikipedia.org Prior to this, similar transformations required harsh reaction conditions with limited yields. libretexts.org The Sonogashira reaction remains a cornerstone in the synthesis of aryl-substituted alkynes and has seen continuous refinement and application in the synthesis of natural products, pharmaceuticals, and advanced materials. gold-chemistry.orgresearchgate.net

A significant trend in modern organic synthesis is the move towards more sustainable and efficient catalytic systems. This has led to the development of copper-free Sonogashira coupling protocols, which address the environmental concerns associated with copper waste. libretexts.org Furthermore, the direct alkynylation of arenes via C-H bond activation, often termed "inverse Sonogashira coupling," is an area of growing interest, offering a more atom-economical approach to aryl-alkyne synthesis. nih.gov

The functionalization of alkynes, in general, has been a fertile ground for innovation. Recent trends focus on achieving high levels of regio- and stereoselectivity in alkyne transformations. acs.orgscispace.comrsc.org This includes the development of methods for the stereodivergent synthesis of alkenes from alkynes, allowing for the selective formation of either E- or Z-isomers. rsc.org The transition-metal-catalyzed functionalization of alkynes with organoboron reagents has also emerged as a powerful tool for creating diverse and complex molecular structures. acs.orgscispace.com These advancements continue to expand the synthetic toolbox available for the manipulation of aryl-substituted alkynols.

Overview of Research Trajectories for 1-(4-Aminophenyl)-3-butyn-1-ol

Specific research on 1-(4-Aminophenyl)-3-butyn-1-ol appears to be limited, with its CAS number, 104559-05-9, being noted as a deleted entry in some databases. libretexts.org This suggests that the compound may not have been extensively studied or has been re-identified. However, its potential utility can be inferred from its classification as an upstream product in the synthesis of other chemical entities.

One documented piece of information identifies 4-(4-aminophenyl)-3-butyn-1-ol (an isomer of the title compound, though likely a typographical error in the source for 1-(4-aminophenyl)-3-butyn-1-ol given the context of downstream products) as a precursor to Benzenebutanol, 4-amino-. lookchem.com This indicates a potential research trajectory for 1-(4-Aminophenyl)-3-butyn-1-ol as an intermediate in the synthesis of substituted butanols, which themselves can be valuable building blocks in medicinal chemistry and materials science. The transformation would likely involve the reduction of the alkyne functionality.

Given the functional groups present, other logical research trajectories for 1-(4-Aminophenyl)-3-butyn-1-ol would involve its use in:

Multicomponent Reactions: Leveraging the amine, alkyne, and alcohol functionalities in one-pot syntheses to rapidly build molecular complexity. phytojournal.commdpi.com

Synthesis of Heterocycles: Utilizing the reactive groups to construct various heterocyclic scaffolds, such as quinolines or other nitrogen-containing ring systems. organic-chemistry.org

Polymer Chemistry: Employing the bifunctional nature of the molecule as a monomer in the synthesis of novel polymers with potentially interesting electronic or material properties.

While dedicated studies on 1-(4-Aminophenyl)-3-butyn-1-ol are not abundant in the current literature, its structural features firmly place it within the realm of valuable synthetic intermediates. Future research will likely focus on exploring its reactivity and harnessing its potential in the efficient synthesis of more complex and functional molecules.

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

1-(4-aminophenyl)but-3-yn-1-ol |

InChI |

InChI=1S/C10H11NO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h1,4-7,10,12H,3,11H2 |

InChI Key |

OIWVGYLNHNNNNV-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC(C1=CC=C(C=C1)N)O |

Origin of Product |

United States |

Reactivity and Transformative Potential of 1 4 Aminophenyl 3 Butyn 1 Ol

Chemical Transformations Involving the Terminal Alkyne Moiety

The terminal alkyne group is a highly versatile functional group in organic synthesis, known for its ability to participate in a variety of addition and coupling reactions.

Cycloaddition Reactions, including Click Chemistry Applications

The terminal alkyne of 1-(4-Aminophenyl)-3-butyn-1-ol is an excellent substrate for cycloaddition reactions. Among the most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." wikipedia.orgijpsjournal.comorganic-chemistry.org This reaction involves the 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov The reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for bioconjugation and materials science. nih.govnih.gov

By reacting 1-(4-Aminophenyl)-3-butyn-1-ol with various organic azides (R-N₃) in the presence of a copper(I) catalyst, a diverse library of triazole-containing compounds can be synthesized. The resulting triazole ring acts as a stable linker, connecting the aminophenyl butynol (B8639501) scaffold to other molecular fragments.

Table 1: Representative Click Chemistry Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|

Beyond CuAAC, the terminal alkyne can participate in other cycloaddition reactions, such as [4+2] Diels-Alder reactions (where the alkyne acts as a dienophile) and other metal-catalyzed annulations to construct various heterocyclic and carbocyclic frameworks. nih.gov

Hydrofunctionalization Reactions (e.g., Hydroamination, Hydroboration)

Hydrofunctionalization reactions involve the addition of an H-X molecule across the carbon-carbon triple bond. These reactions are highly atom-economical and provide direct routes to functionalized alkenes.

Hydroamination: This reaction involves the addition of an N-H bond across the alkyne. The hydroamination of terminal alkynes can be catalyzed by various transition metals, including rhodium, palladium, and gold, to yield imines or enamines. acs.orgnih.govfrontiersin.org The regioselectivity (Markovnikov vs. anti-Markovnikov addition) can often be controlled by the choice of catalyst and reaction conditions. acs.orgacs.org For 1-(4-Aminophenyl)-3-butyn-1-ol, intermolecular hydroamination with another amine would yield a substituted enamine or imine. Intramolecular hydroamination, where the pendant primary amine of the molecule itself adds across the alkyne, could potentially lead to the formation of cyclic nitrogen-containing heterocycles, though this would require specific catalytic conditions to overcome the geometric constraints.

Hydroboration-Oxidation: This is a two-step process that achieves the anti-Markovnikov hydration of the alkyne. jove.comucalgary.ca Treatment of the terminal alkyne with a borane (B79455) reagent (like BH₃ or bulkier reagents such as 9-BBN for enhanced selectivity) results in the syn-addition of a hydrogen and a boryl group across the triple bond, with the boron adding to the terminal, less-substituted carbon. youtube.comchemistrysteps.com Subsequent oxidation of the resulting vinylborane (B8500763) with hydrogen peroxide and a base yields an enol, which rapidly tautomerizes to the corresponding aldehyde. ucalgary.cachemistrysteps.com Applying this to 1-(4-Aminophenyl)-3-butyn-1-ol would convert the butynyl group into a butanal moiety.

Table 2: Hydrofunctionalization Reaction Outcomes

| Reaction | Reagents | Intermediate | Final Product | Regioselectivity |

|---|---|---|---|---|

| Hydroamination | R₂NH, Metal Catalyst | Metallo-enamine/imine | Enamine or Imine | Catalyst Dependent |

Oxidative and Reductive Transformations of the Triple Bond

The reactivity of the alkyne triple bond allows for both its complete cleavage under oxidative conditions and its partial or full reduction.

Oxidative Transformations: The triple bond of an alkyne can be cleaved by strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄). libretexts.orgopenochem.org For a terminal alkyne such as that in 1-(4-Aminophenyl)-3-butyn-1-ol, oxidative cleavage breaks the entire carbon-carbon triple bond. jove.compressbooks.pub This process typically results in the formation of a carboxylic acid from the internal alkyne carbon and carbon dioxide (CO₂) from the terminal alkyne carbon. jove.compressbooks.pub This transformation effectively shortens the carbon chain while introducing a carboxylic acid functionality.

Reductive Transformations: The alkyne can be reduced to either an alkene or an alkane, depending on the reagents used.

Reduction to Alkanes: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum, or nickel with excess hydrogen (H₂) will fully reduce the alkyne to the corresponding alkane, yielding 1-(4-aminophenyl)butan-1-ol. libretexts.orglumenlearning.com

Reduction to cis-Alkenes: To stop the reduction at the alkene stage, a "poisoned" catalyst is required. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is commonly used for the syn-addition of hydrogen, resulting in the formation of a cis-alkene. libretexts.orgyoutube.comkhanacademy.org This would convert the butynyl group to a (Z)-butenyl group.

Reduction to trans-Alkenes: A dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia, can be used to produce the trans-alkene via an anti-addition of hydrogen. libretexts.orgyoutube.comkhanacademy.org This would yield the (E)-butenyl analogue.

Reactions Involving the Primary Amine Functionality

The primary aromatic amine on the phenyl ring is a nucleophilic site and a key handle for derivatization and construction of nitrogen-containing heterocycles.

Derivatization via Acylation and Amidation Reactions

The primary amine of 1-(4-Aminophenyl)-3-butyn-1-ol can readily undergo acylation to form amides. This is a common strategy for protecting the amine group or for linking the molecule to other structures via an amide bond.

Acylation: The reaction with acylating agents such as acyl chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base (like pyridine (B92270) or triethylamine) converts the primary amine into a secondary amide. tandfonline.comsavemyexams.comyoutube.com This nucleophilic addition-elimination reaction is typically high-yielding and proceeds under mild conditions. savemyexams.com For example, reaction with acetyl chloride would yield N-(4-(1-hydroxybut-3-yn-1-yl)phenyl)acetamide. ias.ac.ingoogle.com

Amidation: The amine can also be coupled with carboxylic acids to form amides. This transformation often requires the use of a coupling agent (e.g., carbodiimides like DCC or EDC) or activation of the carboxylic acid. nih.govorganic-chemistry.org Direct condensation can also be achieved under specific conditions, such as using boron-based reagents or under hydrothermal conditions. acs.orgresearchgate.net

Table 3: Common Amide Formation Reactions

| Reagent Type | Example Reagent | Product |

|---|---|---|

| Acyl Chloride | Acetyl chloride (CH₃COCl) | N-acetyl derivative |

| Acid Anhydride (B1165640) | Acetic anhydride ((CH₃CO)₂O) | N-acetyl derivative |

Condensation and Cyclization Reactions for Heterocycle Formation

The presence of multiple functional groups in 1-(4-Aminophenyl)-3-butyn-1-ol makes it a prime candidate for synthesizing heterocyclic compounds through condensation and cyclization reactions. rsc.org

Condensation Reactions: The primary amine can condense with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). wikipedia.org This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, followed by dehydration. wikipedia.orgyoutube.com The resulting imine can be a stable final product or an intermediate for further reactions. Given the presence of the alcohol and alkyne, the molecule offers pathways for more complex, multi-component reactions. For instance, the condensation of amino alcohols with aldehydes can lead to the formation of oxazolidines. researchgate.net

Cyclization Reactions: The bifunctional nature of the molecule allows for intramolecular cyclization to form fused heterocyclic systems. nih.govnih.govresearchgate.net Depending on the reaction conditions and the reagents used, the amine, alcohol, and alkyne functionalities can all participate in ring-forming processes. For example, after derivatizing the amine or activating the alkyne, intramolecular attack could lead to the formation of indole, quinoline, or other nitrogen-containing ring systems. The specific pathway would depend on the reagents chosen to facilitate the cyclization, which could involve metal catalysis or strong acid/base conditions.

Reactivity of the Secondary Alcohol Group

The secondary alcohol functionality in 1-(4-aminophenyl)-3-butyn-1-ol is a key site for a variety of chemical transformations. Its position, benzylic and propargylic, enhances its reactivity, allowing for esterification, etherification, and oxidation under appropriate conditions. The interplay of the alcohol with the adjacent aromatic ring and the terminal alkyne group opens avenues for diverse synthetic applications.

Esterification and Etherification Reactions

The secondary hydroxyl group of 1-(4-aminophenyl)-3-butyn-1-ol can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides. This reaction is typically catalyzed by an acid, such as concentrated sulfuric acid, or a base, like pyridine, to form the corresponding ester. The Fischer esterification, a classic acid-catalyzed reaction between an alcohol and a carboxylic acid, is a viable method for this transformation. chemguide.co.ukbyjus.com Given that the substrate is a secondary alcohol, the reaction conditions would be similar to those used for other secondary alcohols, potentially requiring heating to drive the equilibrium towards the product. researchgate.net

Table 1: Representative Esterification Reactions of Secondary Alcohols

| Carboxylic Acid/Derivative | Reagent/Catalyst | Product Type | Ref. |

|---|---|---|---|

| Acetic Anhydride | DMAP (catalyst) | Acetate Ester | organic-chemistry.org |

| Carboxylic Acid | H2SO4 (catalyst) | Carboxylate Ester | chemguide.co.uk |

| Carboxylic Acid | DCC, DMAP | Carboxylate Ester | commonorganicchemistry.com |

| Acyl Chloride | Pyridine | Carboxylate Ester | chemguide.co.uk |

Etherification of the secondary alcohol can be achieved through several methods. Acid-catalyzed dehydration of the alcohol can lead to the formation of a symmetrical ether, although this method is more efficient for primary alcohols and can be complicated by elimination reactions with secondary alcohols. masterorganicchemistry.com A more controlled approach is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another effective method for propargylic alcohols involves Lewis acid-catalyzed reactions. nih.gov For instance, iron(III) triflate has been shown to be an efficient catalyst for the direct etherification of secondary benzylic alcohols. nih.govacs.org

Table 2: Potential Etherification Strategies for 1-(4-Aminophenyl)-3-butyn-1-ol

| Reagent 1 | Reagent 2 | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|---|

| 1-(4-Aminophenyl)-3-butyn-1-ol | Alkyl Halide | Strong Base (e.g., NaH) | Alkyl Ether | General |

| 1-(4-Aminophenyl)-3-butyn-1-ol | Another Alcohol | Fe(OTf)3 | Symmetrical or Unsymmetrical Ether | nih.govacs.org |

| 1-(4-Aminophenyl)-3-butyn-1-ol | Another Alcohol | Sc(OTf)3 or La(OTf)3 | Propargyl Ether | nih.gov |

Oxidation Reactions to Carbonyls

The secondary alcohol group of 1-(4-aminophenyl)-3-butyn-1-ol can be oxidized to the corresponding α,β-unsaturated alkynone, 1-(4-aminophenyl)-3-butyn-1-one. A variety of oxidizing agents can be employed for this transformation. e-bookshelf.de Common methods for the oxidation of secondary alcohols to ketones include the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or the Jones reagent, although these have environmental drawbacks. e-bookshelf.de

More modern and milder methods are often preferred. The Swern oxidation, using oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO), and the Dess-Martin periodinane oxidation are highly effective for this purpose. organic-chemistry.org For propargylic alcohols specifically, several catalytic aerobic oxidation methods have been developed. For example, a system using Fe(NO3)3·9H2O, TEMPO, and sodium chloride in toluene (B28343) can efficiently oxidize propargylic alcohols to the corresponding alkynones under an oxygen atmosphere at room temperature. organic-chemistry.org Vanadium-catalyzed aerobic oxidation is another effective method, though it can be sensitive to water. google.com Mechanochemical methods, such as ball milling with TEMPO under air, also present an eco-friendly alternative for the oxidation of alcohols, including alkynols. nih.gov

Table 3: Selected Methods for the Oxidation of Secondary Propargylic Alcohols

| Oxidizing System | Solvent | Key Features | Ref. |

|---|---|---|---|

| Fe(NO3)3·9H2O, TEMPO, NaCl, O2 | Toluene | Mild, aerobic, high yield | organic-chemistry.orgorganic-chemistry.org |

| Dess-Martin Periodinane | CH2Cl2 | Mild, high yield | e-bookshelf.de |

| VO(acac)2, O2 | Acetonitrile | Catalytic, aerobic | google.com |

| TEMPO, air | Ball Milling | Solvent-free, eco-friendly | nih.gov |

Cascade and Multicomponent Reactions Incorporating Multiple Functional Groups

The trifunctional nature of 1-(4-aminophenyl)-3-butyn-1-ol, possessing an aniline (B41778), a secondary propargylic alcohol, and a terminal alkyne, makes it an ideal substrate for cascade and multicomponent reactions (MCRs). These reactions offer a high degree of atom economy and can rapidly generate molecular complexity from simple starting materials. nih.gov

One prominent class of MCRs well-suited for this molecule is the A³ coupling (aldehyde, alkyne, amine) reaction to form propargylamines. nih.gov While the classic A³ coupling involves a terminal alkyne, an aldehyde, and an amine, variations exist. Given the pre-existing amine and alkyne functionalities within 1-(4-aminophenyl)-3-butyn-1-ol, it could potentially participate in a pseudo-intramolecular fashion or react with an external aldehyde in a more complex MCR.

The combination of the aniline and propargyl alcohol moieties opens up possibilities for gold-catalyzed hydroamination/cyclization cascades. Gold catalysts are known to activate alkynes towards nucleophilic attack. The aniline nitrogen can act as an intramolecular nucleophile, attacking the activated alkyne. This could lead to the formation of various nitrogen-containing heterocyclic scaffolds. A versatile approach has been demonstrated for the gold-catalyzed hydroamination of propargylic alcohols with anilines, which can be controlled to produce 1,3-aminoalcohols, 3-hydroxyketones, or 3-aminoketones by varying the reaction conditions. ucl.ac.uk

Furthermore, cascade reactions involving the propargyl alcohol, carbon dioxide, and an external amine have been reported to form complex heterocyclic structures. researchgate.net The potential for 1-(4-aminophenyl)-3-butyn-1-ol to engage in such transformations highlights its utility as a versatile building block in synthetic chemistry. The Ugi and Passerini reactions are other powerful MCRs that could potentially incorporate the amine functionality of this molecule. nih.govbeilstein-journals.org For instance, the Ugi four-component reaction could involve the aniline from 1-(4-aminophenyl)-3-butyn-1-ol, an aldehyde, a carboxylic acid, and an isocyanide to generate complex peptide-like structures. frontiersin.org

Table 4: Potential Cascade and Multicomponent Reactions for 1-(4-Aminophenyl)-3-butyn-1-ol

| Reaction Type | Key Reagents/Catalysts | Potential Product Scaffold | Ref. |

|---|---|---|---|

| Intramolecular Hydroamination/Cyclization | Gold Catalyst | Nitrogen Heterocycles (e.g., Quinolines) | ucl.ac.uk |

| A³ Coupling Variation | Aldehyde, Metal Catalyst | Substituted Propargylamines | nih.gov |

| Ugi Four-Component Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Amide Derivatives | beilstein-journals.orgfrontiersin.org |

| Cascade Annulation | Aldehyde, Gold Catalyst | Substituted Pyrazines | nih.gov |

Role As a Core Synthetic Building Block and Scaffold in Complex Molecule Synthesis

Strategic Utility in the Synthesis of Advanced Organic Intermediates

The inherent reactivity of 1-(4-Aminophenyl)-3-butyn-1-ol makes it an invaluable precursor for a variety of advanced organic intermediates. The interplay between its functional groups can be strategically exploited to build molecular complexity in a controlled and efficient manner.

Propargyl alcohols are well-established precursors for a wide array of heterocyclic compounds, which form the core of many pharmaceutical agents. rawsource.comnih.govrawsource.com The presence of the aminophenyl group in 1-(4-Aminophenyl)-3-butyn-1-ol further enhances its utility, enabling the synthesis of fused heterocyclic systems. The terminal alkyne can participate in various cyclization reactions, while the amino group can act as an internal nucleophile or be modified to introduce additional diversity. For instance, propargyl alcohols can be utilized as three-carbon synthons in rhodium-catalyzed heteroannulation reactions with indoles to form γ-carboline cores, which are present in biologically active natural products like isocryptolepine. chemrxiv.org

The general reactivity of propargyl alcohols can be leveraged for the synthesis of various pharmaceutical scaffolds. The following table illustrates potential transformations:

| Reactant | Reagent/Catalyst | Product Type | Potential Pharmaceutical Scaffold |

| 1-(4-Aminophenyl)-3-butyn-1-ol | Gold or other transition metal catalysts | Substituted furans, pyrroles, or pyridines | Cores for anti-inflammatory or anti-cancer agents |

| 1-(4-Aminophenyl)-3-butyn-1-ol | Iodine or other electrophiles | Iodinated heterocycles | Intermediates for further functionalization |

| 1-(4-Aminophenyl)-3-butyn-1-ol | Azides (in CuAAC "click" reaction) | Triazole-containing compounds | Scaffolds with diverse biological activities |

These reactions highlight the potential of 1-(4-Aminophenyl)-3-butyn-1-ol to serve as a starting material for generating a diverse range of heterocyclic structures, which are of significant interest in drug discovery. The amino group can be further functionalized to modulate the physicochemical properties and biological activity of the resulting molecules. nih.gov

The concept of modular synthesis, a cornerstone of combinatorial chemistry, relies on the use of versatile building blocks that can be easily and reliably connected to generate large libraries of compounds for high-throughput screening. uzh.chresearchgate.net 1-(4-Aminophenyl)-3-butyn-1-ol, with its distinct and orthogonally reactive functional groups, is an ideal candidate for such modular approaches. ucl.ac.uk

The terminal alkyne group is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a "click" reaction. nih.gov This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it perfect for the assembly of compound libraries. The amino group provides a convenient point for the introduction of various substituents, further expanding the diversity of the library.

A potential workflow for the modular synthesis of a diversified compound library using 1-(4-Aminophenyl)-3-butyn-1-ol is outlined below:

| Step | Reaction | Reagents | Resulting Moiety |

| 1 | Acylation of the amino group | Various acyl chlorides or carboxylic acids | Amide linkage with diverse R1 groups |

| 2 | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | A library of organic azides (R2-N3) | 1,2,3-Triazole ring connecting to diverse R2 groups |

This two-step process allows for the rapid generation of a large number of distinct compounds from a common scaffold, facilitating the exploration of structure-activity relationships in drug discovery and chemical biology.

Construction of Novel Polyfunctional Organic Frameworks

The development of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) has garnered significant attention due to their potential applications in gas storage, separation, and catalysis. The properties of these materials are dictated by the structure and functionality of their organic building blocks. researchgate.net

1-(4-Aminophenyl)-3-butyn-1-ol possesses the necessary attributes to serve as a valuable building block for such frameworks. The aminophenyl group can coordinate with metal ions to form MOFs or undergo condensation reactions to form the imine linkages characteristic of many COFs. mdpi.comrsc.org The propargyl alcohol moiety offers several possibilities for post-synthetic modification within the framework, or it can be used as a reactive site for cross-linking or anchoring catalytic species. The terminal alkyne can also be employed in polymerization reactions to create novel porous polymers. The presence of multiple functional groups allows for the creation of polyfunctional frameworks with tailored properties. researchgate.net

Design of Bifunctional Probes and Linkers for Chemical Biology Research

Chemical probes and linkers are essential tools for elucidating biological processes and for the development of new diagnostic and therapeutic agents. nih.govchemicalprobes.orgrsc.org Bifunctional molecules, which possess two different reactive groups, are particularly useful in this context. 1-(4-Aminophenyl)-3-butyn-1-ol is a prime example of a bifunctional scaffold that can be adapted for various applications in chemical biology. lumiprobe.comnih.govacs.org

The terminal alkyne can be used for bioorthogonal ligation reactions, such as the aforementioned CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach the molecule to a biomolecule of interest. nih.gov The amino group can be functionalized with a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) or a cross-linking agent. This allows for the creation of probes for protein labeling, activity-based protein profiling, and the identification of small molecule-protein interactions. nih.gov

The table below summarizes the potential components of a bifunctional probe derived from 1-(4-Aminophenyl)-3-butyn-1-ol:

| Functional Group | Role | Example Modification | Application |

| Terminal Alkyne | Bioorthogonal handle | Reaction with an azide-modified protein | Protein labeling and visualization |

| Amino Group | Attachment of a reporter/effector | Acylation with a biotin derivative | Affinity purification of target proteins |

| Propargyl Alcohol | Can be derivatized for additional functionality | Esterification with a photo-crosslinker | Covalent capture of interacting partners |

The modular nature of 1-(4-Aminophenyl)-3-butyn-1-ol allows for the rational design of a wide range of chemical probes and linkers with specific functionalities tailored to the biological question at hand.

Mechanistic Investigations and Reaction Dynamics of 1 4 Aminophenyl 3 Butyn 1 Ol Transformations

Elucidation of Catalytic Cycles in Transition Metal-Mediated Processes

Transition metals, particularly late transition metals like gold, palladium, and copper, are pivotal in catalyzing a variety of transformations involving propargyl alcohols such as 1-(4-aminophenyl)-3-butyn-1-ol. jocpr.com These metals act as efficient catalysts, promoting reactions under mild conditions, which reduces energy consumption and waste. jocpr.com The unique properties of transition metals, including their variable oxidation states and ability to form stable coordination complexes, enable a wide range of synthetic transformations. jocpr.com

A general catalytic cycle for a transition metal-mediated reaction, such as a cross-coupling reaction, typically involves a sequence of steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net While 1-(4-aminophenyl)-3-butyn-1-ol is a propargyl alcohol and not directly involved in standard cross-coupling, the principles of metal-ligand interaction and elementary steps are analogous in its transformations, such as cyclizations or rearrangements.

In the context of gold-catalyzed reactions of propargyl alcohols, the catalytic cycle is often initiated by the coordination of the gold(I) catalyst to the alkyne's π-system. ucl.ac.uk This coordination activates the alkyne toward nucleophilic attack. ucl.ac.uk For a molecule like 1-(4-aminophenyl)-3-butyn-1-ol, the intramolecular nucleophile could be the amino group or the hydroxyl group, or an external nucleophile could be involved.

A plausible catalytic cycle for the gold-catalyzed transformation of 1-(4-aminophenyl)-3-butyn-1-ol is depicted below:

π-Activation: The cationic gold(I) catalyst coordinates to the alkyne moiety of 1-(4-aminophenyl)-3-butyn-1-ol, forming a π-complex. This step increases the electrophilicity of the alkyne.

Nucleophilic Attack: A nucleophile, either intramolecular (e.g., the nitrogen of the amino group) or intermolecular, attacks the activated alkyne. This can lead to the formation of a vinyl-gold intermediate. ucl.ac.uk

Protodemetalation/Further Reaction: The vinyl-gold intermediate can then undergo protodemetalation to release the product and regenerate the gold catalyst, completing the cycle. ucl.ac.uk Alternatively, the intermediate could undergo further transformations, such as rearrangements or subsequent additions, before the catalyst is regenerated.

The specific pathway and intermediates will be highly dependent on the reaction conditions, the nature of the catalyst, and the presence of other reagents. For instance, in the presence of an oxidizing agent, a Pd(0) catalyst can be oxidized to Pd(II) in an oxidative addition step, initiating a different type of catalytic cycle. nih.gov

Detailed Kinetic and Thermodynamic Studies of Reaction Pathways

Understanding the kinetics and thermodynamics of the transformations of 1-(4-aminophenyl)-3-butyn-1-ol is essential for optimizing reaction conditions to favor the desired product. nih.gov Kinetic studies provide information about the rate of a reaction and its dependence on the concentration of reactants and catalysts, while thermodynamic studies reveal the relative stability of reactants, intermediates, and products. nih.gov

Kinetic Studies:

The rate of a reaction involving 1-(4-aminophenyl)-3-butyn-1-ol can be monitored using various analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy. By measuring the change in concentration of the starting material or product over time, the rate law for the reaction can be determined.

For a hypothetical transition metal-catalyzed isomerization of 1-(4-aminophenyl)-3-butyn-1-ol, the rate law might take the form:

Rate = k[1-(4-Aminophenyl)-3-butyn-1-ol]^a [Catalyst]^b

Where 'k' is the rate constant, and 'a' and 'b' are the reaction orders with respect to the substrate and catalyst, respectively. Determining these orders can provide insights into the mechanism, particularly the rate-determining step. mdpi.com

The effect of temperature on the reaction rate can be studied to determine the activation energy (Ea) using the Arrhenius equation. mdpi.com This provides information about the energy barrier that must be overcome for the reaction to occur.

Thermodynamic Studies:

The change in Gibbs free energy (ΔG) for a reaction determines its spontaneity. A negative ΔG indicates a spontaneous reaction. The enthalpy (ΔH) and entropy (ΔS) of the reaction can be determined by studying the effect of temperature on the equilibrium constant.

For the transformations of 1-(4-aminophenyl)-3-butyn-1-ol, computational methods such as Density Functional Theory (DFT) can be employed to calculate the energies of reactants, transition states, and products. nih.gov This allows for the mapping of the potential energy surface and the identification of the most favorable reaction pathway.

Below is a hypothetical data table illustrating the kind of data that would be sought in such studies for a transformation of 1-(4-Aminophenyl)-3-butyn-1-ol.

| Reaction Parameter | Value | Significance |

| Rate Constant (k) at 298 K | Value would be determined experimentally | Indicates the intrinsic speed of the reaction. |

| Activation Energy (Ea) | Value would be determined experimentally | Represents the minimum energy required for the reaction to proceed. |

| Change in Enthalpy (ΔH) | Value would be determined experimentally or computationally | Indicates whether the reaction is exothermic or endothermic. |

| Change in Entropy (ΔS) | Value would be determined experimentally or computationally | Reflects the change in disorder during the reaction. |

| Change in Gibbs Free Energy (ΔG) | Calculated from ΔH and ΔS | Determines the spontaneity of the reaction at a given temperature. |

Exploration of Stereoselectivity and Enantioselective Methodologies

The hydroxyl group in 1-(4-aminophenyl)-3-butyn-1-ol is attached to a stereocenter, meaning the molecule can exist as a pair of enantiomers. Consequently, reactions involving this compound can potentially lead to products with specific stereochemistry. The development of stereoselective and enantioselective methodologies is a significant area of research in organic synthesis. rsc.org

Diastereoselectivity:

If a new stereocenter is formed during a reaction of 1-(4-aminophenyl)-3-butyn-1-ol, the existing stereocenter can influence the stereochemical outcome, leading to the preferential formation of one diastereomer over another. This is known as substrate-controlled diastereoselectivity.

Enantioselectivity:

To control the formation of a specific enantiomer, a chiral catalyst or reagent is typically employed. jocpr.com In the context of transition metal catalysis, chiral ligands are coordinated to the metal center to create a chiral environment that favors the formation of one enantiomer of the product. jocpr.com

For instance, in a cyclization reaction of 1-(4-aminophenyl)-3-butyn-1-ol to form a chiral heterocyclic compound, a chiral phosphine (B1218219) ligand coordinated to a palladium or gold catalyst could be used. nih.gov The choice of ligand is crucial and often requires screening of a library of ligands to find the one that provides the highest enantiomeric excess (ee).

The table below presents hypothetical results from the screening of different chiral ligands for an enantioselective cyclization of 1-(4-aminophenyl)-3-butyn-1-ol.

| Chiral Ligand | Metal Catalyst | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee %) |

| (R)-BINAP | Pd(OAc)₂ | Toluene (B28343) | 60 | 95 | 85 |

| (S)-Phos | AuCl(SMe₂) | Dichloromethane | 25 | 99 | 92 |

| (R,R)-DIOP | Rh(acac)(CO)₂ | THF | 40 | 88 | 75 |

| (S,S)-Chiraphos | Cu(OTf)₂ | Acetonitrile | 50 | 92 | 90 |

Such data is critical for the development of practical and efficient enantioselective synthetic routes.

Intermediate Identification and Characterization

The identification and characterization of reaction intermediates are fundamental to elucidating a reaction mechanism. For the transformations of 1-(4-aminophenyl)-3-butyn-1-ol, various spectroscopic and analytical techniques can be employed to detect and characterize transient species.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR experiments can sometimes allow for the direct observation of unstable intermediates.

Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect charged intermediates in the gas phase.

Infrared (IR) and Raman Spectroscopy: These methods can provide information about the functional groups present in an intermediate.

Proposed Intermediates in Gold-Catalyzed Reactions:

In gold-catalyzed reactions of propargyl alcohols, several types of intermediates have been proposed, including:

Gold-π-Alkyne Complexes: As mentioned earlier, the initial coordination of gold to the alkyne is a key step.

Vinyl-Gold Species: Formed after nucleophilic attack on the activated alkyne. ucl.ac.uk

Gold Carbenes: In some rearrangements of propargyl esters, the formation of gold carbene intermediates has been suggested. nih.gov While 1-(4-aminophenyl)-3-butyn-1-ol is an alcohol, related transformations could potentially proceed through similar intermediates under certain conditions.

The characterization of these intermediates can be challenging due to their short lifetimes. Often, their existence is inferred from the products of the reaction and through trapping experiments, where a reagent is added to react specifically with a proposed intermediate to form a stable, characterizable product.

Computational studies also play a vital role in predicting the structures and energies of possible intermediates, guiding experimental efforts for their detection.

Theoretical and Computational Studies on 1 4 Aminophenyl 3 Butyn 1 Ol Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. These methods provide insights into the distribution of electrons and the energy of molecular orbitals, which are fundamental to understanding a molecule's stability and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap generally implying higher reactivity.

Due to the absence of specific DFT data for 1-(4-Aminophenyl)-3-butyn-1-ol in the current literature, a study on the closely related 4-aminoaniline (p-phenylenediamine) can provide valuable insights into the electronic characteristics of the aminophenyl moiety tci-thaijo.orgthaiscience.info. The HOMO and LUMO energies for 4-aminoaniline were calculated using the B3LYP/6-311G(d,p) method tci-thaijo.orgthaiscience.info. The HOMO is primarily located on the amino groups and the phenyl ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over the aromatic ring.

Table 1: Calculated HOMO-LUMO Energies for 4-Aminoaniline

| Parameter | Energy (eV) |

| EHOMO | -4.95 |

| ELUMO | -0.35 |

| Energy Gap (ΔE) | 4.60 |

Data is for 4-aminoaniline as a proxy for the aminophenyl moiety of 1-(4-Aminophenyl)-3-butyn-1-ol. tci-thaijo.orgthaiscience.info

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. This allows for the prediction of the most likely reaction pathways. For 1-(4-Aminophenyl)-3-butyn-1-ol, several reaction types are of interest, including those involving the alkyne, the alcohol, and the aromatic amine functionalities.

A theoretical study on the recombination of a phenyl radical with a propargyl radical to form 3-phenyl-1-propyne provides a model for potential reactions at the butynol (B8639501) side chain rsc.orgnih.gov. This study, using high-level quantum chemical methods, mapped the potential energy surface for the association reaction, identifying barrierless addition pathways. rsc.orgnih.gov This suggests that radical-mediated reactions involving the terminal alkyne of 1-(4-Aminophenyl)-3-butyn-1-ol could proceed readily.

Furthermore, computational studies on the rearrangement of propargyl alcohols have elucidated complex reaction mechanisms rsc.org. For instance, iodination-rearrangement reactions of propargyl alkoxides have been investigated using DFT, revealing the involvement of bridged iodonium ions and subsequent alkyl shifts rsc.org. Such computational insights are invaluable for predicting how 1-(4-Aminophenyl)-3-butyn-1-ol might behave under similar electrophilic conditions, suggesting the potential for complex skeletal rearrangements.

Molecular Dynamics Simulations for Solvent and Conformational Effects

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including conformational changes and interactions with the surrounding solvent. For a flexible molecule like 1-(4-Aminophenyl)-3-butyn-1-ol, MD simulations can reveal the preferred conformations in different environments and the role of solvent molecules in stabilizing certain structures or mediating reactions.

While specific MD simulations for 1-(4-Aminophenyl)-3-butyn-1-ol are not available, simulations of aniline (B41778) in aqueous solutions have been performed researchgate.net. These studies show how water molecules form hydrogen bonds with the amino group, influencing its orientation and reactivity. For 1-(4-Aminophenyl)-3-butyn-1-ol, both the amino and hydroxyl groups would be expected to engage in hydrogen bonding with protic solvents. MD simulations could elucidate the competition and interplay between these interactions, as well as how the solvent shell influences the accessibility of the reactive alkyne moiety. The conformation of the butynol side chain relative to the phenyl ring would also be a key output of such simulations, which has implications for its interaction with other molecules or biological targets.

Structure-Reactivity Relationship (SAR) Studies for Design Principles

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its chemical reactivity or biological activity. For 1-(4-Aminophenyl)-3-butyn-1-ol, SAR studies would involve systematically modifying the structure—for example, by introducing substituents on the phenyl ring or altering the length of the alkyne chain—and computationally evaluating the effect on properties like the HOMO-LUMO gap, reaction barriers, or binding affinities to a target.

While no specific SAR studies on 1-(4-Aminophenyl)-3-butyn-1-ol are published, general principles can be derived from studies on related aminophenyl derivatives. For instance, 3D-QSAR (Quantitative Structure-Activity Relationship) studies on aminophenyl benzamide derivatives as histone deacetylase inhibitors have shown that hydrophobic character and the presence of hydrogen bond donors are crucial for their activity nih.govbenthamdirect.comresearchgate.net. These findings suggest that for 1-(4-Aminophenyl)-3-butyn-1-ol, modifications that alter the hydrophobicity of the phenyl ring or the hydrogen bonding capacity of the amino and hydroxyl groups could significantly impact its interactions and reactivity. For example, introducing electron-withdrawing or -donating groups on the phenyl ring would directly modulate the electronic properties of the amino group and the aromatic system, which in turn would affect the molecule's reactivity in processes like electrophilic aromatic substitution or oxidation.

Emerging Research Directions and Future Perspectives for 1 4 Aminophenyl 3 Butyn 1 Ol

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of propargylamines and related compounds often relies on methodologies that may not align with the modern principles of green chemistry. epa.gov Future research is increasingly directed at developing more environmentally benign and sustainable routes to 1-(4-aminophenyl)-3-butyn-1-ol. Key areas of focus include the use of greener solvents, the reduction of waste, and the utilization of renewable resources. epa.govnih.gov

One primary goal is to minimize the environmental impact of solvents used in the synthesis. nih.gov Research efforts are exploring the replacement of conventional volatile organic compounds with greener alternatives such as water, supercritical fluids, or bio-derived solvents. nih.gov Another critical aspect is improving the atom economy of the synthesis, ensuring that a maximum proportion of the starting materials is incorporated into the final product. epa.gov This can be achieved through the design of one-pot or tandem reactions that reduce the number of intermediate purification steps, thereby minimizing solvent use and waste generation. nih.gov Furthermore, the development of synthetic pathways that utilize renewable feedstocks instead of petroleum-based starting materials is a significant long-term goal for the sustainable production of this and other fine chemicals. nih.govresearchgate.net

| Green Chemistry Principle | Application to Synthesis of 1-(4-Aminophenyl)-3-butyn-1-ol |

| Prevention | Designing syntheses to minimize byproducts and waste from the outset. |

| Atom Economy | Utilizing catalytic methods and reaction types (e.g., addition reactions) that maximize the incorporation of all materials. epa.gov |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water, bio-solvents, or solvent-free conditions. nih.gov |

| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure to reduce energy consumption. |

| Use of Renewable Feedstocks | Investigating biosynthetic pathways or using starting materials derived from biomass. nuolgreenchemistry.com |

| Catalysis | Employing highly selective catalytic reagents in place of stoichiometric ones to reduce waste and improve efficiency. epa.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing. beilstein-journals.org Integrating the synthesis of 1-(4-aminophenyl)-3-butyn-1-ol into these platforms offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability.

Flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This fine control can lead to higher yields and purities while minimizing the risk associated with handling potentially hazardous reagents. For the synthesis of 1-(4-aminophenyl)-3-butyn-1-ol, a flow process could enable safer handling of acetylene (B1199291) gas or other high-energy starting materials.

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of new derivatives. nih.govsigmaaldrich.com By systematically varying starting materials and reaction conditions, these systems can rapidly generate libraries of analogues of 1-(4-aminophenyl)-3-butyn-1-ol. synplechem.com This high-throughput capability is invaluable in fields like drug discovery and materials science, where a large number of compounds must be screened to identify candidates with desired properties. The use of pre-packaged reagent cartridges and automated purification steps further streamlines this process, allowing researchers to focus on design and analysis rather than repetitive synthetic operations. sigmaaldrich.comsynplechem.com

| Feature | Benefit in Synthesizing 1-(4-Aminophenyl)-3-butyn-1-ol Derivatives |

| Precise Reaction Control | Improved yield, purity, and safety by minimizing thermal gradients and reaction hotspots. |

| Enhanced Safety | Small reaction volumes in flow reactors reduce the hazards associated with exothermic reactions or unstable intermediates. |

| Scalability | Seamless transition from laboratory-scale synthesis to pilot-plant production by extending the operation time. |

| Automation & High-Throughput | Rapid synthesis of compound libraries for screening in drug discovery and materials science. synplechem.com |

| Reproducibility | Reduced human error and consistent product quality through computer-controlled processes. nih.gov |

Exploration of Bioorthogonal Reactivity in Advanced Chemical Probes

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org The terminal alkyne group in 1-(4-aminophenyl)-3-butyn-1-ol makes it an ideal candidate for use in one of the most prominent bioorthogonal reactions: the azide-alkyne cycloaddition, often termed "click chemistry". nih.govmedchemexpress.com

This reaction, particularly the copper-catalyzed (CuAAC) and the strain-promoted (SPAAC) versions, can be used to label biomolecules with high specificity and efficiency. nih.gov By incorporating 1-(4-aminophenyl)-3-butyn-1-ol or its derivatives into a biological system, researchers can subsequently introduce an azide-bearing probe (e.g., a fluorescent dye, a biotin (B1667282) tag, or a drug molecule) to specifically target and study the molecule of interest in its native environment.

Future research will likely focus on designing and synthesizing advanced chemical probes based on the 1-(4-aminophenyl)-3-butyn-1-ol scaffold. These probes could be engineered to target specific enzymes, receptors, or other cellular components. The development of such tools is crucial for elucidating complex biological pathways, improving diagnostic imaging techniques, and enabling targeted drug delivery. The reactivity of the alkyne can be tuned, and the aminophenyl group can be modified to alter properties like solubility, cell permeability, and target affinity, making it a versatile platform for creating custom probes. researchgate.net

| Bioorthogonal Reaction | Key Features & Potential Application |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency and specificity. nih.gov Useful for in vitro labeling of proteins and nucleic acids. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, making it suitable for live-cell imaging and in vivo applications. nih.gov |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Extremely fast reaction kinetics. nih.gov The scaffold could potentially be modified to include a strained alkene or alkyne for this reaction. |

Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is fundamental to the synthesis and functionalization of 1-(4-aminophenyl)-3-butyn-1-ol. While palladium-catalyzed coupling reactions are commonly used for its synthesis, future research aims to develop novel catalytic systems that offer improved performance and sustainability. evitachem.com

A key objective is to enhance the chemo- and regioselectivity of the synthesis, ensuring the desired product is formed with minimal side reactions. This involves the design of advanced ligands that can precisely control the reactivity of the metal catalyst. Furthermore, there is a strong push to replace precious metal catalysts like palladium with more earth-abundant and less toxic alternatives, such as iron, copper, or nickel, without compromising efficiency.

Beyond its synthesis, new catalytic methods are being explored to selectively transform the different functional groups of 1-(4-aminophenyl)-3-butyn-1-ol. For instance, selective hydrogenation of the alkyne to either an alkene or an alkane can produce a range of different products. researchgate.net Catalysts that can achieve this with high selectivity are highly sought after. Similarly, developing catalytic reactions that target the C-H bonds of the aromatic ring or the alcohol group would open up new avenues for creating complex molecular architectures from this versatile building block.

| Research Area | Objective and Impact |

| Ligand Development | Design of new ligands to fine-tune catalyst activity, leading to higher yields and selectivity in the synthesis of the core structure. |

| Earth-Abundant Metal Catalysis | Replacing palladium with catalysts based on iron, copper, or nickel to reduce cost and environmental impact. |

| Selective Hydrogenation | Developing catalysts (e.g., biogenic or poisoned catalysts) for the controlled reduction of the alkyne to a cis/trans-alkene or a fully saturated alkane. researchgate.net |

| C-H Functionalization | Creating catalytic systems that can directly and selectively modify the C-H bonds of the aminophenyl ring, enabling rapid diversification. |

Q & A

Q. What are the recommended synthetic routes for 1-(4-aminophenyl)-3-butyn-1-ol, and how can reaction conditions be optimized for yield and purity?

A common approach involves coupling 4-aminophenyl precursors with propargyl alcohol derivatives. For example, reductive amination or nucleophilic substitution can introduce the aminophenyl group to the butynol backbone . Optimization may include adjusting solvent polarity (e.g., ethanol or THF), temperature (e.g., 333–338 K for 24 hours), and stoichiometric ratios of reactants, as demonstrated in analogous syntheses of aminophenyl alcohols . Catalytic systems like Pd/C for hydrogenation or CuI for alkyne coupling may enhance efficiency .

Q. Which spectroscopic techniques are critical for characterizing 1-(4-aminophenyl)-3-butyn-1-ol, and what key spectral markers should researchers prioritize?

- NMR : The -NMR spectrum should show a singlet for the terminal alkyne proton (~2.5 ppm) and aromatic protons from the aminophenyl group (~6.5–7.5 ppm). The hydroxyl proton may appear as a broad peak near 1.5–2.0 ppm .

- IR : A sharp peak at ~3300 cm confirms the alkyne C≡C stretch, while N-H stretches (amine) appear at ~3400 cm .

- MS : Molecular ion peaks (e.g., m/z 175 for CHNO) and fragmentation patterns should align with the compound’s structure .

Q. How does the stability of 1-(4-aminophenyl)-3-butyn-1-ol vary under different storage conditions, and what precautions are necessary for long-term use?

The compound is sensitive to oxidation due to the aromatic amine and alkyne moieties. Storage at -20°C under inert gas (e.g., argon) in amber vials is advised to prevent degradation. Periodic HPLC or TLC analysis can monitor purity, as seen in similar amine-containing intermediates .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data when characterizing 1-(4-aminophenyl)-3-butyn-1-ol, such as unexpected splitting in NMR spectra?

Contradictions may arise from tautomerism or solvent effects. For example, the hydroxyl group may participate in hydrogen bonding, shifting proton signals. Using deuterated DMSO or CDCl and variable-temperature NMR can clarify dynamic effects . X-ray crystallography, as applied to analogous piperazine derivatives, provides definitive structural validation .

Q. How can computational modeling (e.g., DFT) predict the reactivity of 1-(4-aminophenyl)-3-butyn-1-ol in nucleophilic or electrophilic reactions?

Density Functional Theory (DFT) calculations can map electron density distributions, identifying reactive sites. For instance, the alkyne’s high electron density may favor electrophilic additions, while the amine group’s lone pair facilitates nucleophilic attacks. Solvent models (e.g., PCM) improve accuracy for reaction simulations in polar solvents .

Q. What experimental designs are suitable for studying the compound’s biological activity, particularly its interaction with enzymes or receptors?

- Enzyme assays : Use fluorescence quenching or SPR to measure binding affinity with target proteins (e.g., kinases or oxidases) .

- Molecular docking : Compare the compound’s binding poses with known inhibitors using software like AutoDock .

- In vitro toxicity : Assess cell viability via MTT assays in relevant cell lines, noting IC values .

Q. How can researchers address discrepancies between theoretical and experimental yields in multi-step syntheses of 1-(4-aminophenyl)-3-butyn-1-ol derivatives?

Systematic DOE (Design of Experiments) identifies critical variables (e.g., catalyst loading, reaction time). For example, a Plackett-Burman design optimized yields in analogous thiourea syntheses by prioritizing temperature over solvent choice . Mid-step HPLC analysis pinpoints yield drops, enabling corrective measures .

Methodological Guidance

Q. What chromatographic techniques are optimal for purifying 1-(4-aminophenyl)-3-butyn-1-ol, and how can solvent systems be tailored to its polarity?

Q. How should researchers design kinetic studies to probe the compound’s stability in aqueous vs. organic media?

Conduct accelerated stability testing at elevated temperatures (40–60°C) in buffers (pH 3–10) and organic solvents (e.g., DMSO, ethanol). Monitor degradation via UV-Vis at λ ~255 nm, correlating with aromatic ring integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.